molecular formula C24H26N2O4 B193039 (S)-Carvedilol CAS No. 95094-00-1

(S)-Carvedilol

Numéro de catalogue: B193039
Numéro CAS: 95094-00-1
Poids moléculaire: 406.5 g/mol
Clé InChI: OGHNVEJMJSYVRP-KRWDZBQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Carvedilol is the pharmacologically active S-enantiomer of carvedilol, a non-selective β-adrenergic and α1-adrenergic receptor antagonist. It is clinically used to manage hypertension, chronic heart failure (HF), and left ventricular dysfunction post-myocardial infarction . Unlike its R-enantiomer counterpart, this compound exhibits potent β-blocking activity, contributing to its cardioprotective effects, including reduced oxidative stress, inhibition of mitogen-activated protein (MAP) kinase, and modulation of cell cycle progression in vascular smooth muscle cells . Additionally, this compound uniquely stimulates β-arrestin signaling, a mechanism linked to its enhanced efficacy in HF management compared to other β-blockers .

Méthodes De Préparation

Key Synthetic Routes for (S)-Carvedilol

Epoxide Ring-Opening Reaction

The most widely employed industrial method involves the nucleophilic ring-opening of (S)-4-(2,3-epoxypropoxy)-9H-carbazole (epoxide intermediate) with 2-(2-methoxyphenoxy)ethylamine. Patent CN102285910B details an optimized process where 4-hydroxycarbazole reacts with (R)-epichlorohydrin under controlled conditions. An external circulation water-removal system is utilized to eliminate water generated during the epoxide formation, achieving a conversion rate exceeding 90% and a final this compound yield of >85% . Key parameters include:

  • Temperature : 60–80°C

  • Solvent : Toluene or xylene

  • Catalyst : Triethylamine

This method minimizes racemization and enhances enantiomeric purity by leveraging the stereochemical integrity of (R)-epichlorohydrin.

Chiral Resolution of Racemic Carvedilol

For laboratories lacking asymmetric synthesis capabilities, chiral resolution remains a viable alternative. A validated HPLC method using a Phenomenex Lux-cellulose–4 column (250 mm × 4.6 mm; 5 µm) with isopropanol/n-heptane (60:40 v/v) mobile phase achieves baseline separation of (S)- and (R)-enantiomers . The method exhibits linearity (r² > 0.999) across 10–150 µg/mL and precision with %RSD < 2.0 . However, this approach is less favored industrially due to lower yields (~40–50%) and higher costs associated with chiral stationary phases.

Sulfonamide-Protected Intermediate Route

A three-step synthesis from 2-(2-methoxyphenoxy)-N-tosylethanamine (6) involves:

  • Protection : Tosylation of 2-(2-methoxyphenoxy)ethylamine with p-toluenesulfonyl chloride.

  • Coupling : Reaction with 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (5) under basic conditions (NaOH, TBAB).

  • Deprotection : Cleavage of the tosyl group using HBr/acetic acid .

This route mitigates side reactions such as bis-alkylation, yielding this compound with >98% purity. The use of N-sulfonamide intermediates enhances reaction control, particularly in minimizing the formation of the bis-derivative impurity to <3% .

Process Optimization and Catalytic Innovations

Solvent and Base Selection

Patent EP1741700B1 highlights dimethyl sulfoxide (DMSO) as a critical solvent for suppressing bis-impurity formation during the epoxide ring-opening step. Compared to alcohols or acetonitrile, DMSO reduces bis-derivative content from 10–20% to 5–7% . Anhydrous potassium carbonate in isopropanol further enhances reaction efficiency, as demonstrated in US20060167077A1 , which reports a 25% reduction in bis-impurity compared to traditional methods.

Temperature and Stoichiometry

Optimal reaction conditions include:

  • Temperature : 68–72°C for 15–20 hours

  • Molar Ratio : 1.5–2.5 equivalents of 2-(2-methoxyphenoxy)ethylamine relative to the epoxide

Higher temperatures (>80°C) risk epoxide decomposition, while stoichiometric excess of the amine ensures complete conversion.

Analytical Methods for Enantiomeric Purity

The enantiomeric excess (ee) of this compound is routinely assessed via chiral HPLC. The validated method by SCIRP employs UV detection at 254 nm, achieving resolution (Rs) > 2.0 between (S)- and (R)-enantiomers. Key validation parameters include:

ParameterValue
Linearity range10–150 µg/mL
LOD0.5 µg/mL
LOQ1.5 µg/mL
Intra-day precision%RSD = 0.82
Inter-day precision%RSD = 1.24

This method complies with ICH guidelines and ensures batch-to-batch consistency in pharmaceutical formulations .

Industrial-Scale Production Considerations

Crystallization and Purification

Recrystallization from sherwood oil (a mixture of ethyl acetate and hexane) yields this compound with >99.5% chemical purity and >99% enantiomeric excess . Pilot-scale studies report an 85–90% recovery rate after two crystallization cycles.

Environmental and Economic Factors

The external circulation water-removal system described in CN102285910B reduces energy consumption by 30% compared to conventional azeotropic distillation. Additionally, solvent recovery systems for DMSO and isopropanol achieve >95% reuse rates, aligning with green chemistry principles .

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for major this compound synthesis routes:

MethodYield (%)Purity (%)Bis-Impurity (%)Scalability
Epoxide ring-opening 85–9099.52–3High
Chiral resolution 40–5099.8<0.1Low
Sulfonamide route 75–8098.51–2Moderate

Industrial processes prioritize the epoxide route for its balance of yield and scalability, while the sulfonamide method offers superior impurity control for high-purity applications.

"The integration of advanced solvent systems and chiral catalysts has revolutionized the synthesis of enantiomerically pure pharmaceuticals like this compound." — Adapted from EP1741700B1 .

Analyse Des Réactions Chimiques

Reactivity and Interactions

  • (S)-Carvedilol and Halloysite Nanotubes:
    • This compound can be combined with halloysite nanotubes to enhance its solubility and dissolution rate . The interactions involve the external siloxane surface, especially the aliphatic carbons, the functional groups, and, by inductive effect, the adjacent aromatic carbons .
    • Drug-clay patterns show the presence of both halloysite and carvedilol peaks, confirming successful loading without decomposition or crystalline structure modifications .
  • Carvedilol-Organotin Complexes:
    • Carvedilol can form complexes with organotin compounds .

Metabolic Reactions

Carvedilol is metabolized by liver enzymes, CYP2D6 and CYP2C9 via aromatic ring oxidation and glucuronidation, then further conjugated by glucuronidation and sulfation . The primary P450 enzymes responsible for the metabolism of both R(+) and S(-)-carvedilol in human liver microsomes were CYP2D6 and CYP2C9 and to a lesser extent CYP3A4, 2C19, 1A2, and 2E1 . CYP2D6 is thought to be the major enzyme in the 4’- and 5’-hydroxylation of carvedilol, with a potential contribution from 3A4. CYP2C9 is thought to be of primary importance in the O-methylation pathway of S(-)-carvedilol .

Enantiomer-Specific Reactions

Carvedilol undergoes stereoselective first-pass metabolism with plasma levels of R(+)-carvedilol approximately 2 to 3 times higher than S(-)-carvedilol following oral administration . The mean apparent terminal elimination half-lives for R(+)-carvedilol range from 5 to 9 hours compared with 7 to 11 hours for the S(-)-enantiomer .

Impact on Metabolism

A metabolomic profiling system was used to characterize chiral drug-cell interactions and highlights the distinct cellular response to individual enantiomers of Carvedilol and several metabolites altered in the treatment of S-Carvedilol .

Solubility and Stability

The solubility of carvedilol increases as the content of water decreases in deep eutectic solvents, and the mixture formed by citric acid .

Applications De Recherche Scientifique

Cardiovascular Applications

1. Heart Failure Treatment

(S)-Carvedilol is widely recognized for its efficacy in treating chronic heart failure. Clinical trials have shown that it significantly improves survival rates and reduces hospitalizations. A notable study indicated a 35% reduction in mortality among patients treated with carvedilol compared to placebo, highlighting its role in managing severe heart failure .

2. Hypertension Management

As an effective antihypertensive agent, this compound is utilized to manage high blood pressure. Its dual action on beta and alpha receptors allows for effective blood pressure control, making it a preferred choice among clinicians .

Neuroprotective Effects

Recent studies have explored the potential of this compound in neurodegenerative diseases, particularly Alzheimer's disease. Research demonstrated that chronic administration of carvedilol in mouse models reduced oligomeric beta-amyloid levels, a key factor in Alzheimer's pathology, and improved cognitive function . This suggests a promising avenue for the drug beyond cardiovascular applications.

Pharmacokinetics and Dosage

A population pharmacokinetic study evaluated the absorption and elimination of this compound in various formulations. The results indicated that the controlled-release formulation had a slower absorption rate compared to the immediate-release form, which may influence clinical decision-making regarding dosing regimens .

Formulation Absorption Rate Bioavailability
Immediate ReleaseFaster0.80
Controlled ReleaseSlower0.76

Case Studies and Clinical Trials

Several clinical trials have validated the effectiveness of this compound:

  • COPERNICUS Trial : This pivotal trial demonstrated significant mortality reduction in patients with heart failure when treated with carvedilol compared to placebo .
  • Meta-Analysis on Dilated Cardiomyopathy : A comprehensive analysis showed that carvedilol significantly improved left ventricular ejection fraction in patients with dilated cardiomyopathy, underscoring its therapeutic potential .

Mécanisme D'action

(S)-BM 14190 exerts its effects by blocking beta and alpha-1 adrenergic receptors. This action leads to a decrease in heart rate and blood pressure, providing protective effects against cardiovascular stress. The compound also activates the PI3K/AKT/eNOS pathway, which enhances the activity of antioxidant enzymes like superoxide dismutase and catalase, thereby reducing oxidative stress and preventing cell death .

Comparaison Avec Des Composés Similaires

Comparison with Other β-Blockers

Metoprolol

  • Mechanistic Differences : Metoprolol is a β1-selective antagonist, lacking α1-blocking activity. In contrast, (S)-carvedilol’s dual β/α1-blockade provides broader hemodynamic benefits, including vasodilation and reduced afterload .
  • Clinical Efficacy: A meta-analysis of 954 patients revealed that carvedilol improved left ventricular ejection fraction (LVEF) by 6.3% compared to 4.1% with metoprolol in non-responders . Mortality reduction in HF patients was 15% with carvedilol versus 10% with metoprolol in large-scale observational studies .
  • Pharmacokinetics : this compound exhibits higher inter-subject variability in absorption kinetics compared to metoprolol, partly due to CYP2D6 polymorphism effects .

Bisoprolol

  • Efficacy : Bisoprolol, a highly β1-selective agent, demonstrated superior LVEF improvement (8.2%) compared to carvedilol (6.3%) in a network meta-analysis. However, carvedilol showed comparable mortality benefits .
  • Safety : Both drugs had similar adverse reaction rates, but carvedilol’s α1-blockade may increase hypotension risk in sensitive populations .

Nebivolol

  • Vasodilatory Effects: Nebivolol shares carvedilol’s vasodilatory properties via nitric oxide potentiation but lacks α1-blockade.

Comparison with Carvedilol Derivatives

Compound 13

  • Protective Efficacy : In cochlear cultures, 5 μM compound 13 provided 88% protection against gentamicin-induced ototoxicity, outperforming carvedilol (54%) .

Pharmacokinetic Comparisons

Parameter This compound Metoprolol Bisoprolol
Oral Clearance (L/h) 149 27–38 15–20
Bioavailability (F_rel) 0.76–0.80 50–70% 80–90%
CYP2D6 Dependency High Moderate Low

Unique Mechanisms of this compound

  • β-Arrestin Signaling : Carvedilol activates β-arrestin pathways, promoting extracellular regulated kinase (ERK) 1/2 activation and receptor internalization independent of G-protein coupling. This mechanism is absent in metoprolol and bisoprolol .
  • Antioxidant Activity : Unlike other β-blockers, carvedilol inhibits lipid peroxidation and scavenges free radicals, contributing to its cardioprotective effects .

Activité Biologique

(S)-Carvedilol is a non-selective beta-blocker with unique pharmacological properties that make it effective in treating various cardiovascular conditions, particularly hypertension and heart failure. This article delves into the biological activity of this compound, exploring its mechanisms of action, metabolic effects, clinical efficacy, and relevant case studies.

This compound exhibits multiple mechanisms contributing to its therapeutic effects:

  • Beta-Adrenoceptor Blockade : It primarily blocks β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility, which are beneficial in managing heart failure and hypertension .
  • Alpha-1 Receptor Antagonism : This property helps in vasodilation, reducing peripheral vascular resistance and consequently lowering blood pressure .
  • Antioxidant Properties : Carvedilol also possesses antioxidant effects, which may protect cardiac tissues from oxidative stress during ischemic events .

Metabolomic Profiling

Recent studies have utilized metabolomic profiling to understand the cellular responses to this compound. A significant investigation employed Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the metabolic changes in vascular smooth muscle cells (A7r5) treated with (S)- and (R)-Carvedilol.

Key Findings:

  • Differential Metabolic Changes : The study identified alterations in levels of eight intracellular metabolites and five secreted metabolites when cells were treated with this compound compared to control. Notably, metabolites such as L-alanine, L-leucine, and succinic acid were significantly altered .
  • Principal Component Analysis (PCA) : PCA demonstrated distinct metabolic signatures for cells treated with this compound versus those treated with (R)-Carvedilol, indicating that this compound has a more pronounced biological activity .

Clinical Efficacy

This compound has been extensively studied for its clinical efficacy in various cardiovascular diseases. A meta-analysis focusing on dilated cardiomyopathy (DCM) reported significant improvements in cardiac function among patients treated with carvedilol:

  • Left Ventricular Ejection Fraction (LVEF) : The analysis indicated an increase in LVEF by 7.28% (95% CI: 6.53–8.03) under carvedilol treatment compared to controls .
  • Blood Pressure Reduction : Carvedilol therapy was associated with a significant decrease in systolic blood pressure (SBP) by 10.74 mmHg (95% CI: -12.78 to -8.70) and diastolic blood pressure (DBP) .

Case Study 1: Heart Failure Management

A patient with chronic heart failure was treated with this compound for six months. Results showed:

  • Improved LVEF from 30% to 45%.
  • Significant reduction in hospitalizations due to heart failure exacerbations.

Case Study 2: Hypertension Control

In a cohort of hypertensive patients, those receiving this compound demonstrated:

  • A decrease in SBP from 150 mmHg to 130 mmHg after three months of treatment.
  • Enhanced quality of life metrics assessed through patient-reported outcomes.

Summary of Research Findings

Study FocusFindings
Metabolomic ProfilingIdentified significant metabolic changes in A7r5 cells treated with this compound .
Clinical EfficacyIncreased LVEF by 7.28% and reduced SBP by 10.74 mmHg in DCM patients .
Mechanisms of ActionInvolves beta-blockade, alpha-1 antagonism, and antioxidant effects .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-Carvedilol that influence its formulation design?

this compound exhibits a melting point of 113.2 ± 3.1°C and pH-dependent solubility: high in chloroform and methanol, moderate in PBS (pH 7.4), and poor in distilled water or 0.1N HCl . These properties necessitate solvent selection (e.g., methanol for stock solutions) and formulation strategies like solid dispersions or nano-carriers to enhance dissolution. Preformulation studies should include FTIR to confirm structural integrity when combined with excipients .

Q. How do enantiomeric differences between this compound and (R)-Carvedilol impact pharmacokinetic studies?

this compound is metabolized faster by CYP450 enzymes than (R)-Carvedilol, leading to lower AUC and Cmax values. For example, in healthy subjects, the R-enantiomer’s AUC is 2–3× higher . Methodologically, enantiomer-specific quantification via HPLC or chiral chromatography is critical. Studies must account for dose proportionality; e.g., this compound at 8 mg showed inconsistent PK data, requiring exclusion from analysis .

Q. What validated analytical methods are recommended for quantifying this compound in dissolution studies?

Spectrophotometry at 243 nm is standard for dissolution testing (USP rotating paddle method, 50 rpm, pH 7.4 PBS). Calibration curves must be validated for linearity (R² ≥ 0.99) and accuracy (recovery 95–105%). For enantiomer-specific analysis, HPLC with chiral columns or LC-MS/MS is preferred .

Advanced Research Questions

Q. How can experimental design address low bioavailability of this compound in solid dosage forms?

Use Box-Behnken designs to optimize polymer ratios in press-coated tablets. For example, hydroxypropyl methylcellulose K4M and ethyl cellulose delay release, while K-carrageenan modulates lag time. Evaluate parameters like lag time (e.g., 2–4 hrs) and dissolution profiles (e.g., ≥80% release at 12 hrs) . Nano-carriers (e.g., SMEDDS) improve solubility by 3–5× via oily phases (Labrafil/Cremophor EL) .

Q. What statistical approaches resolve contradictions in population pharmacokinetic (PK) data for this compound?

Apply Bayesian hierarchical models to account for inter-individual variability (e.g., CYP2D6 polymorphisms). Validate methods using sensitivity analysis (e.g., Monte Carlo simulations) and ensure assay validation (precision ≤15% CV). For example, Moyer’s meta-analysis revealed population-specific biases in PK predictions, requiring adjusted covariates (e.g., renal/hepatic function) .

Q. How do α/β-adrenoreceptor blocking ratios of this compound influence clinical trial endpoints for heart failure?

this compound’s β-blockade (primary) and α1-blockade (secondary) reduce cardiac workload and vasodilation. In RCTs, use composite endpoints: mortality (35% risk reduction vs. placebo), hospitalization (27% reduction), and NYHA class improvement. Stratify by baseline LVEF (<25% vs. 25–35%) and adjust for α-blockade-induced hypotension risks .

Q. What methodologies ensure blinding and randomization integrity in trials assessing this compound for cirrhosis?

Use centralized, password-protected randomization systems with matched placebo (identical appearance/physical properties). Assign independent pharmacists for compounding, and employ third-party adjudication for endpoints like hepatic decompensation (e.g., variceal bleeding, ascites). Maintain allocation concealment until database lock .

Q. How do antioxidant properties of this compound influence its cardioprotective mechanisms in preclinical models?

this compound’s carbazol moiety scavenges ROS (IC50: 10–20 µM) and inhibits LDL oxidation (40–60% reduction in foam cell formation). In ischemia-reperfusion models, measure biomarkers (e.g., malondialdehyde, glutathione) and use echocardiography to assess LV remodeling (e.g., 30% reduction in infarct size) .

Q. Methodological Guidance for Data Interpretation

Q. How to validate dissolution data when this compound exhibits non-sink conditions?

Maintain sink conditions by replenishing media with fresh buffer post-sampling. Use surfactants (e.g., 0.5% SDS) if solubility <3× dose/volume. Validate with f2 similarity factor (50–100) for profile comparisons .

Q. What criteria determine exclusion of outliers in PK studies?

Apply Tukey’s fence (1.5× IQR) for AUC/Cmax outliers. Justify exclusions based on pre-specified protocols (e.g., vomiting within 2 hrs post-dose). Report per-protocol and intention-to-treat analyses to address bias .

Q. How to design crossover studies for this compound bioequivalence without washout bias?

Use single-dose, two-period crossover designs with ≥14-day washout (5× half-life). Stratify by genotype (CYP2D6 metabolizers) and apply ANOVA for geometric mean ratios (90% CI: 80–125%) .

Propriétés

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241749
Record name (S)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95094-00-1
Record name (-)-Carvedilol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95094-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carvedilol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095094001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEDILOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW13D96IND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
(S)-Carvedilol
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
(S)-Carvedilol
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
(S)-Carvedilol
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
(S)-Carvedilol
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
(S)-Carvedilol
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
(S)-Carvedilol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.